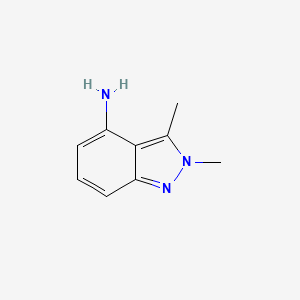

2,3-Dimethyl-2H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFDCAKXLJVBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 2,3-Dimethyl-2H-indazol-4-amine?

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-4-amine

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound. Directed at an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights. While specific experimental data for this particular isomer is limited, this guide leverages extensive knowledge of the indazole scaffold, particularly the closely related 6-amino isomer, to project its characteristics and utility as a synthetic building block. The narrative emphasizes the causality behind chemical behavior and provides validated experimental context for its application in complex molecule synthesis.

Introduction and Significance

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3]

A prominent example of an indazole-containing therapeutic is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] The synthesis of Pazopanib and related compounds often involves functionalized indazole intermediates. This compound (CAS No. 1782433-66-2) represents one such building block. It is also identified as a potential impurity in the manufacturing of Pazopanib, making a thorough understanding of its chemical properties critical for process optimization and quality control in drug development.[4][5]

This guide will delineate the known and projected chemical properties of this compound, providing a foundational understanding for its synthesis, handling, and derivatization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the reactivity of this compound is the analysis of its molecular structure. The molecule features a stable 2H-indazole core, where a methyl group is attached to the N2 position of the pyrazole ring. A second methyl group is at the C3 position, and the key functional group, a primary amine, is located at the C4 position of the fused benzene ring.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]

- 5. 2H-Indazol-4-amine, 2,3-dimethyl- | 1782433-66-2 [amp.chemicalbook.com]

A Technical Guide to 2,3-Dimethyl-2H-indazol-4-amine: Structure, Properties, and Synthetic Considerations

Executive Summary: This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazol-4-amine, a heterocyclic compound belonging to the indazole class. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the compound's structure, nomenclature, and physicochemical properties. It further proposes a robust synthetic pathway based on established methodologies for analogous structures and discusses the potential applications of this molecule in research and drug development, particularly in the context of kinase inhibitor synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.

Introduction: The Significance of the Indazole Scaffold

Indazole-based compounds are a cornerstone of modern medicinal chemistry. These bicyclic nitrogen-containing heterocycles, which exist primarily in two tautomeric forms (1H-indazole and 2H-indazole), are featured in a wide array of pharmacologically active molecules.[1][3] The structural rigidity and versatile substitution patterns of the indazole nucleus allow it to serve as a potent pharmacophore, capable of engaging with a variety of biological targets.

The therapeutic relevance of this scaffold is exemplified by several FDA-approved drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Niraparib is a PARP inhibitor for ovarian cancer.[1] The success of these and other indazole-containing drugs underscores the importance of novel, functionalized indazole intermediates like this compound for the discovery of next-generation therapeutics.[4]

Core Compound Profile: this compound

Structure and Nomenclature

The formal IUPAC name for the compound is This compound . It is characterized by an indazole core with methyl groups at the N2 and C3 positions and an amine group at the C4 position. The "2H" designation specifies the location of the hydrogen (or in this case, a methyl substituent) on the pyrazole ring nitrogen, distinguishing it from the 1H-indazole tautomer.

Physicochemical Properties

The key identifiers and predicted physicochemical properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification, and formulation activities.

| Property | Value | Source |

| CAS Number | 1782433-66-2 | [5][6][7] |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.20 g/mol | [8] |

| Appearance | Off-white to gray solid | [5] |

| Boiling Point (Predicted) | 366.9 ± 22.0 °C | [5] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.20 ± 0.30 | [5] |

| Storage Conditions | 2-8°C, protect from light | [5] |

Synthesis and Mechanistic Insights

Rationale for a Proposed Synthetic Strategy

While specific peer-reviewed syntheses for this compound are not extensively documented, a reliable synthetic route can be proposed based on well-established chemical transformations used for its isomers. The synthesis of the analogous 2,3-dimethyl-2H-indazol-6-amine is achieved via the chemical reduction of its corresponding nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole.[9][10] This nitro-to-amine reduction is a fundamental and high-yielding transformation in organic synthesis.

The most logical and field-proven approach is the reduction of a 4-nitro-indazole precursor using a classic reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is highly effective for the reduction of aromatic nitro groups, particularly in electron-rich heterocyclic systems, and proceeds with high chemoselectivity.

Proposed Experimental Protocol

This protocol describes the reduction of the hypothetical precursor, 2,3-dimethyl-4-nitro-2H-indazole, to the target amine.

Objective: To synthesize this compound.

Reaction: Starting Material: 2,3-dimethyl-4-nitro-2H-indazole Product: this compound

Materials:

-

2,3-dimethyl-4-nitro-2H-indazole (1 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equiv)[10]

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 2,3-dimethyl-4-nitro-2H-indazole (1 equiv), in ethyl acetate at 0°C using an ice bath.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (4 equiv) to the suspension.[10]

-

Initiation of Reduction: Add concentrated HCl dropwise to the stirred mixture. Causality Note: This step is highly exothermic; maintaining the temperature below 10°C is critical to prevent side reactions and ensure safety.

-

Reaction Progression: After the complete addition of HCl, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture again to 0°C. Carefully add saturated NaHCO₃ solution to neutralize the excess acid until the pH is basic (pH ~8-9). Trustworthiness Note: This step must be performed slowly due to vigorous gas (CO₂) evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Synthesis Workflow Diagram

Applications in Research and Drug Development

The primary value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules. The amine functional group at the C4 position serves as a key synthetic handle for a variety of coupling reactions.

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize an N-aryl or N-heteroaryl amine linkage to orient the molecule within the ATP-binding pocket of a target kinase. The 4-aminoindazole core is an excellent starting point for synthesizing libraries of such inhibitors. For example, its isomer, 2,3-dimethyl-2H-indazol-6-amine, is a crucial intermediate in the synthesis of Pazopanib, where the amine is coupled with a chloropyrimidine ring.[11][12][13]

-

Bioisosteric Replacement: In drug design, the position of the nitrogen atom in a core scaffold can significantly impact binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This compound provides a structurally distinct alternative to the more commonly used 5-, 6-, and 7-aminoindazoles, allowing researchers to explore new chemical space.

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound with a key functional group, it is an ideal candidate for FBDD screening campaigns to identify novel binding motifs for proteins of interest.

Safety and Handling

Specific toxicology and hazard data for this compound are not publicly available. Therefore, it must be handled with the standard precautions applied to novel research chemicals. As a reference, the closely related isomer, 2,3-dimethyl-2H-indazol-6-amine , is classified with the GHS hazard statement H302: Harmful if swallowed.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and light, as recommended.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure is based on the pharmacologically validated indazole scaffold, and its 4-amino functionality provides a strategic point for chemical elaboration. The synthetic route proposed herein is robust and based on established, reliable chemical principles. For drug discovery teams and synthetic chemists, this compound represents an important tool for accessing novel chemical matter and developing next-generation therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]

- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. preprints.org [preprints.org]

- 11. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. innospk.com [innospk.com]

- 13. vidgastech.com [vidgastech.com]

- 14. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 2,3-Dimethyl-2H-indazol-4-amine: Identity, Synthesis, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Process-Related Impurity

In the intricate landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical overview of 2,3-Dimethyl-2H-indazol-4-amine, a heterocyclic amine that has garnered significant attention as a process-related impurity in the synthesis of Pazopanib.[1] Pazopanib is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] Understanding the physicochemical properties, synthesis, and analytical control of its impurities is therefore a critical aspect of drug development and quality assurance.

This document serves as a key resource for scientists and researchers, offering insights into the molecular characteristics of this compound, logical frameworks for its synthesis, and robust methodologies for its detection and quantification.

Part 1: Core Molecular Identity

This compound is a substituted indazole, a class of bicyclic heterocyclic compounds that are integral scaffolds in many biologically active molecules.[4] Its specific structure and properties are defined by the placement of the amine and methyl groups on the indazole core.

Chemical Structure and Identification

The core identity of this compound is established by its unique Chemical Abstracts Service (CAS) number and its molecular formula.

The structure consists of a benzene ring fused to a pyrazole ring, with methyl groups at positions 2 and 3, and an amine group at position 4. The "2H" designation indicates the position of the hydrogen atom on the pyrazole nitrogen, which is substituted with a methyl group in this case.

Physicochemical Properties

While extensive experimental data for this specific isomer is limited due to its status as an impurity, key physicochemical properties have been predicted, providing a baseline for its scientific characterization.

| Property | Predicted Value | Source |

| Molecular Weight | 161.20 g/mol | PubChem[6] |

| Boiling Point | 366.9 ± 22.0 °C | ChemicalBook[1] |

| Density | 1.23 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa | 4.20 ± 0.30 | ChemicalBook[1] |

| Appearance | Off-white to gray solid | ChemicalBook[1] |

These properties are crucial for developing appropriate analytical methods, understanding its solubility, and predicting its behavior in various chemical environments.

Part 2: Synthesis and Formation

As a process-related impurity, this compound is not typically synthesized as a target molecule. However, understanding its potential formation pathways is essential for controlling its presence in the final API. The synthesis of its better-characterized isomer, 2,3-Dimethyl-2H-indazol-6-amine, a key intermediate for Pazopanib, provides a robust and scientifically sound model for a plausible synthetic route.[7][8]

The logical approach to synthesizing 4-aminoindazoles involves the preparation of a corresponding 4-nitroindazole precursor, followed by a reduction step.

Proposed Synthetic Pathway

The following workflow outlines a logical, multi-step synthesis based on established chemical principles for indazole derivatives.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical, based on 6-amino isomer synthesis)

The following protocol is adapted from the known synthesis of the 6-amino isomer and represents a viable method for laboratory-scale synthesis of the target 4-amino compound for use as an analytical standard.[8]

Step 1: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole (Precursor)

-

Reaction Setup : To a cooled (0-5 °C) solution of 2,3-Dimethyl-2H-indazole in concentrated sulfuric acid, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.

-

Rationale : The strong acidic environment protonates the indazole, while the nitronium ion (NO₂⁺) generated from the nitrating mixture acts as the electrophile. The position of nitration is directed by the existing substituents, with position 4 being a potential site for substitution.

-

Work-up : After the addition is complete, allow the reaction to stir for a specified time before carefully pouring it over ice. The precipitated solid is collected by filtration, washed with water to remove excess acid, and dried.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction to this compound

-

Reaction Setup : Dissolve the synthesized 2,3-Dimethyl-4-nitro-2H-indazole in a suitable solvent such as 2-methoxyethyl ether or ethanol.

-

Addition of Reducing Agent : Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid at a controlled temperature (e.g., below 5 °C).[8] Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) can be employed.

-

Rationale : The nitro group is readily reduced to an amine group under these conditions. The use of SnCl₂/HCl is a classic method for nitro group reduction that is tolerant of many other functional groups.

-

Work-up : After the reaction is complete, the mixture is typically basified to precipitate the tin salts and free the amine. The product is then extracted into an organic solvent.

-

Purification : The final product can be purified by column chromatography or recrystallization to yield this compound as an analytical reference standard.

Part 3: Analytical Control and Characterization

The primary relevance of this compound is as a process impurity in Pazopanib synthesis.[1] Therefore, robust analytical methods are required for its detection and quantification to ensure the quality and safety of the final drug product.

Chromatographic Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing process-related impurities in pharmaceutical manufacturing.[9][10]

Typical RP-HPLC Method Parameters:

-

Column : A C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm) is commonly used for separating polar and non-polar compounds.[9]

-

Mobile Phase : A gradient elution is typically employed to achieve good separation of the main API from its various impurities.[9]

-

Detection : UV detection at a wavelength where both the API and the impurity show significant absorbance (e.g., 268 nm for Pazopanib and related structures).[9]

-

Flow Rate : Typically 1.0 mL/min.[11]

Method Validation : Any analytical method must be validated according to ICH Q2(R1) guidelines, establishing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Structural Characterization

The definitive identification of this compound, particularly when isolated from a reaction mixture or as a synthesized standard, relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in a chromatogram.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the specific isomeric arrangement of the substituents on the indazole ring.[12]

The following diagram illustrates the typical workflow for impurity identification and control in a pharmaceutical setting.

Caption: Workflow for Pharmaceutical Impurity Identification and Control.

Conclusion

This compound, while not a therapeutically active molecule itself, plays a critical role in the quality control paradigm of Pazopanib manufacturing. This guide has provided a comprehensive overview of its molecular identity, a logical framework for its chemical synthesis, and the state-of-the-art analytical techniques required for its control. For researchers and drug development professionals, a thorough understanding of such process-related impurities is not merely an academic exercise but a fundamental requirement for ensuring the delivery of safe and effective medicines.

References

- 1. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]

- 2. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]

- 6. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.innovareacademics.in [journals.innovareacademics.in]

- 11. qtanalytics.in [qtanalytics.in]

- 12. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 2,3-Dimethyl-2H-indazol-4-amine for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,3-Dimethyl-2H-indazol-4-amine, a compound of interest in medicinal chemistry and drug development. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from its closely related isomer, 2,3-Dimethyl-2H-indazol-6-amine, to construct a reliable and scientifically-grounded spectroscopic profile. This predictive approach is designed to empower researchers in the identification, characterization, and quality control of this important heterocyclic amine.

Molecular Structure and its Spectroscopic Implications

This compound belongs to the indazole family, a class of heterocyclic compounds known for their diverse biological activities. The position of the amine group at the C-4 position of the indazole ring is a key structural feature that will significantly influence its spectroscopic properties, distinguishing it from other isomers. Understanding these influences is paramount for unambiguous structural elucidation.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) in ppm for this compound are based on the analysis of its 6-amino isomer and the known electronic effects of the amine substituent on the aromatic ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The electron-donating nature of the amine group at C-4 will cause a significant upfield shift (to lower ppm values) for the protons on the benzene ring, particularly for the ortho and para positions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 6.5 - 6.7 | d | 7.5 - 8.5 | Ortho to the electron-donating NH₂ group, expected to be shielded. |

| H-6 | 7.0 - 7.2 | t | 7.5 - 8.5 | Meta to the NH₂ group, less affected than H-5 and H-7. |

| H-7 | 6.8 - 7.0 | d | 7.5 - 8.5 | Ortho to the NH₂ group, expected to be shielded. |

| N-CH₃ | 3.6 - 3.8 | s | - | Typical chemical shift for an N-methyl group on a heterocyclic ring. |

| C-CH₃ | 2.4 - 2.6 | s | - | Typical chemical shift for a C-methyl group on a heterocyclic ring. |

| NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the position of the amine group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | 145 - 150 | Attached to a nitrogen and a methyl group. |

| C-3a | 120 - 125 | Bridgehead carbon. |

| C-4 | 140 - 145 | Directly attached to the electron-donating NH₂ group, expected to be deshielded. |

| C-5 | 110 - 115 | Ortho to the NH₂ group, expected to be shielded. |

| C-6 | 125 - 130 | Meta to the NH₂ group. |

| C-7 | 115 - 120 | Ortho to the NH₂ group, expected to be shielded. |

| C-7a | 140 - 145 | Bridgehead carbon. |

| N-CH₃ | 35 - 40 | Typical chemical shift for an N-methyl group. |

| C-CH₃ | 15 - 20 | Typical chemical shift for a C-methyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₉H₁₁N₃, and the exact mass is 161.0953 g/mol .[1]

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 161. Key fragmentation pathways would likely involve the loss of a methyl group or the cleavage of the indazole ring.

-

m/z = 161 (M⁺): The molecular ion peak.

-

m/z = 146: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 132: Loss of an ethyl radical or sequential loss of methyl radicals.

-

m/z = 118: Fragmentation of the indazole ring.

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols: A General Approach

While specific experimental conditions can vary, the following provides a general framework for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining fundamental spectroscopic principles with comparative data from a closely related isomer, we have constructed a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This information is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this and related compounds, thereby facilitating advancements in drug discovery and development. The experimental protocols outlined provide a starting point for the empirical verification of these predictions.

References

A Technical Guide to the Physicochemical Characterization of 2,3-Dimethyl-2H-indazol-4-amine: Methodologies for Determining Melting Point and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the experimental determination of two critical physical properties of the novel compound 2,3-Dimethyl-2H-indazol-4-amine (CAS: 1782433-66-2): melting point and aqueous solubility. While specific experimental data for this molecule are not extensively reported in publicly available literature, this document serves as an authoritative guide to the well-established methodologies required for its characterization. Mastery of these techniques is fundamental for assessing compound purity, identity, and suitability for progression through the drug discovery and development pipeline. The protocols detailed herein are grounded in standard pharmaceutical industry practices and are designed to yield reliable and reproducible data essential for formulation, bioavailability, and toxicological studies.

Introduction: The Imperative of Physicochemical Profiling

This compound is an indazole derivative, a class of compounds of significant interest in medicinal chemistry. As with any new chemical entity (NCE) destined for therapeutic consideration, a thorough understanding of its fundamental physical properties is a non-negotiable prerequisite. Properties such as melting point and solubility are not mere data points; they are critical determinants of a compound's behavior in both experimental and physiological systems.

-

Melting Point serves as a crucial initial indicator of a compound's identity and purity.[1][2][3] A sharp, defined melting range is characteristic of a pure crystalline substance, whereas impurities typically induce a depression and broadening of this range.[1] This parameter is therefore a cornerstone of quality control and batch-to-batch consistency verification.[2]

-

Aqueous Solubility is a master variable that governs a compound's performance at nearly every stage of development.[4][5] Poor solubility can compromise the results of in vitro biological assays, hinder the development of viable formulations for in vivo studies, and ultimately lead to poor oral bioavailability.[6][7][8]

This guide provides senior application-level insights into the principles and step-by-step execution of robust protocols for determining these two key attributes for this compound.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range. This section details the most common and accessible method for its determination.

Causality Behind Experimental Choices

The capillary method is the most widely used technique due to its simplicity, low sample requirement, and reliability.[9] The core principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[2] The choice of a slow heating ramp (e.g., 1–2 °C per minute) near the expected melting point is critical.[2] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially broad and inaccurate melting range.[3] The sample must be finely powdered and tightly packed to ensure uniform heat transfer and avoid air pockets that would otherwise disrupt an accurate measurement.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on the use of a standard digital melting point apparatus (e.g., MelTemp).

Materials:

-

This compound (dry, solid form)

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Digital melting point apparatus

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[3] If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Turn the tube right-side up and tap its sealed bottom gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long, narrow glass pipe to allow it to bounce on the benchtop, which effectively packs the sample.[3] The final packed sample height should be 2–3 mm.[3]

-

Instrument Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Measurement (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10–20 °C per minute to find a rough melting range. Allow the apparatus to cool before proceeding.

-

Accurate Measurement: Heat the block to a temperature approximately 20 °C below the expected melting point.

-

Controlled Heating: Decrease the heating rate so that the temperature rises at 1–2 °C per minute.[2]

-

Recording the Melting Range:

-

T1 (Onset): Record the temperature at which the first droplet of liquid is observed.

-

T2 (Clear Point): Record the temperature at which the last solid crystal melts and the entire sample is a clear liquid.

-

-

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (typically < 2 °C).

Data Presentation: Melting Point

| Parameter | Observation |

| Compound ID | This compound |

| CAS Number | 1782433-66-2 |

| Physical Form | Solid |

| Melting Range (T1 - T2) | e.g., 150.5 °C – 151.5 °C |

| Notes | e.g., Color change observed upon melting. |

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility can be assessed under two distinct conditions: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery.[5][6][7]

-

Kinetic Solubility: Measured in early-stage discovery for high-throughput screening. It reflects the solubility of a compound after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[10][11] It is a measure of how quickly a compound precipitates, not its true equilibrium state.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound in a saturated solution.[7][12] It is determined by allowing excess solid to equilibrate with the aqueous medium over an extended period (e.g., 24 hours).[6] This value is crucial for pre-formulation and late-stage lead optimization.[7]

Causality Behind Experimental Choices

The shake-flask method is the universally accepted protocol for determining thermodynamic solubility.[6] By incubating an excess of the solid compound with the buffer, the system is allowed to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] An incubation period of 24 hours is typically sufficient to achieve this state.[6][12] Following incubation, it is critical to separate the undissolved solid from the saturated solution without disturbing the equilibrium. High-speed centrifugation or filtration are standard methods. Finally, the concentration of the dissolved compound in the resulting supernatant or filtrate is quantified, most reliably by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC).[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Materials:

-

This compound (solid)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Glass vials

-

Thermomixer or orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

HPLC-UV system

-

Calibrated analytical balance

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1 mg) into a glass vial.[12] The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[12]

-

Equilibration: Seal the vial and place it in a shaker or thermomixer set to a consistent temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[12] Incubate for 24 hours to allow the solution to reach equilibrium.[12]

-

Phase Separation: After incubation, separate the saturated solution from the excess solid.

-

Option A (Centrifugation): Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Option B (Filtration): Carefully draw the solution into a syringe and pass it through a low-binding 0.22 µm filter into a clean vial. Discard the initial few drops to saturate any binding sites on the filter.

-

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent for analysis. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. It is typically reported in units of µg/mL or µM.

Data Presentation: Aqueous Solubility

| Medium | pH | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | 24 | ||

| FaSSIF | 6.5 | 37 | 24 | ||

| FeSSIF** | 5.0 | 37 | 24 | ||

| Fasted State Simulated Intestinal Fluid | |||||

| **Fed State Simulated Intestinal Fluid |

Visualization: Thermodynamic Solubility Workflow

References

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. evotec.com [evotec.com]

- 9. westlab.com [westlab.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

The Enigmatic Potential of 2,3-Dimethyl-2H-indazol-4-amine: A Technical Guide to its Synthesis and Inferred Biological Activity

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic molecules have demonstrated significant potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2] Within this versatile class of compounds, 2,3-Dimethyl-2H-indazol-4-amine emerges as a molecule of interest, not only as a known impurity of the potent anticancer drug Pazopanib but also due to the therapeutic promise held by its structural analogs.[3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for the evaluation of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.

While its 6-amino isomer is a well-documented intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis, the biological profile of this compound remains largely unexplored.[4] This guide will, therefore, extrapolate from the known activities of structurally related 4-aminoindazole derivatives to infer the potential therapeutic applications of this specific isomer, with a particular focus on its prospective role as a kinase inhibitor.

Synthetic Pathways: Crafting the this compound Core

A definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature. However, based on established synthetic routes for analogous 2H-indazoles and their amino-substituted derivatives, a plausible and efficient synthetic strategy can be proposed.[5][6] The most logical approach involves the initial synthesis of a nitro-substituted indazole precursor, followed by a reduction of the nitro group to the desired amine.

A potential synthetic route is outlined below:

Step 1: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole

A common method for the synthesis of 2H-indazoles involves the cyclization of o-nitrobenzylidene amines.[7] An alternative and potentially more direct route for the specific target could involve the methylation of a pre-formed nitro-indazole core. For instance, starting from 3-methyl-4-nitro-1H-indazole, selective N-methylation at the N2 position would yield the desired 2,3-dimethyl-4-nitro-2H-indazole. Reagents such as dimethyl sulfate or methyl iodide in the presence of a suitable base can be employed for this N-methylation step.[8]

Step 2: Reduction of the Nitro Group to Form this compound

The final step involves the reduction of the nitro group at the 4-position to an amine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid), are expected to be effective for this transformation.[9]

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a representative procedure based on the synthesis of structurally similar compounds.[8][9]

Materials and Reagents:

-

3-Methyl-4-nitro-1H-indazole

-

Dimethyl sulfate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Tin(II) chloride dihydrate

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Part A: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole

-

To a solution of 3-methyl-4-nitro-1H-indazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2,3-dimethyl-4-nitro-2H-indazole.

Part B: Synthesis of this compound

-

Suspend 2,3-dimethyl-4-nitro-2H-indazole (1 equivalent) in a mixture of ethanol and water.

-

Add tin(II) chloride dihydrate (4 equivalents) and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Inferred Biological Activity and Potential Molecular Targets

Direct biological data for this compound is scarce. However, by examining the activities of structurally similar 4-aminoindazole derivatives and considering its relationship to Pazopanib, we can infer its potential biological profile.

Kinase Inhibition: A Promising Avenue

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10][11] Various aminoindazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including:

-

Lymphocyte-specific tyrosine kinase (Lck): N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been identified as potent inhibitors of Lck, a key signaling molecule in T-cell activation.[12] This suggests that this compound could also exhibit Lck inhibitory activity, making it a potential candidate for the development of immunosuppressive or anti-inflammatory agents.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aminoindazole derivatives have been designed as highly selective covalent inhibitors of both wild-type and mutant FGFR4, a key driver in hepatocellular carcinoma.[13][14]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Given that this compound is an isomer of a key fragment of Pazopanib, a potent VEGFR inhibitor, it is plausible that it may also target VEGFR-2 and other kinases in the angiogenesis pathway.[4][15] Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor-associated angiogenesis.[16][17]

The potential kinase inhibitory activity of this compound can be attributed to the ability of the indazole ring system to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Potential Signaling Pathways

Based on its inferred kinase targets, this compound could modulate several critical signaling pathways implicated in cancer and inflammation:

-

VEGFR Signaling Pathway: By inhibiting VEGFR-2, the compound could block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis.

-

Lck Signaling Pathway: Inhibition of Lck would disrupt T-cell receptor (TCR) signaling, leading to a suppression of T-cell activation and proliferation, which is a key mechanism for immunosuppression.

Methodologies for Biological Evaluation

To validate the inferred biological activities of this compound and its derivatives, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assays

These assays are crucial for determining the direct inhibitory effect of the compound on specific kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (Representative) [18][19]

-

Objective: To determine the IC50 value of this compound against a panel of kinases (e.g., VEGFR-2, Lck, FGFR4).

-

Principle: A variety of assay formats can be used, such as fluorescence-based assays (e.g., LanthaScreen®, Z'-LYTE®) or radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate.

-

Procedure (LanthaScreen® Eu Kinase Binding Assay as an example):

-

Prepare a serial dilution of the test compound in an appropriate buffer.

-

In a 384-well plate, add the test compound, a fluorescently labeled ATP-competitive tracer, and the kinase of interest fused to a tag (e.g., GST) that is recognized by a europium-labeled antibody.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell-Based Angiogenesis Assays

These assays assess the effect of the compound on the different stages of angiogenesis in a cellular context.[1][20][21]

Protocol: Endothelial Cell Tube Formation Assay [2]

-

Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel™), will form a network of tube-like structures, mimicking the final step of angiogenesis.

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify.

-

Seed HUVECs onto the Matrigel™-coated wells in the presence of various concentrations of the test compound.

-

Incubate the plate for 6-18 hours to allow for tube formation.

-

Visualize the tube network using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Data Presentation

While specific quantitative data for this compound is not available, the following table presents representative IC50 values for other aminoindazole derivatives against relevant kinase targets to provide a comparative context.

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |

| N-4-Pyrimidinyl-1H-indazol-4-amine derivatives | Lck | <100 | [12] |

| 3-Amido-1H-indazole derivatives | FGFR4 (wild-type) | 2.9 | [13] |

| Indazole derivatives | VEGFR-2 | 1.24 | [15] |

| 3-Aminoindazole derivatives | BCR-ABL (wild-type) | <0.5 | [22] |

Visualization of Key Concepts

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Potential Kinase Inhibition and Downstream Effects

Caption: Inferred mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound represents a compelling yet understudied molecule within the pharmacologically rich indazole family. While its primary identification has been as a process-related impurity in the synthesis of Pazopanib, the structural similarities to known kinase inhibitors, particularly those targeting Lck and VEGFR-2, suggest a significant potential for biological activity. This technical guide has provided a framework for its synthesis and a roadmap for its biological evaluation, grounded in the established literature of its analogs.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening against a panel of kinases to elucidate its specific molecular targets. Subsequent cell-based and in vivo studies will be crucial to validate its therapeutic potential in areas such as oncology and immunology. The exploration of this and other "unseen" isomers and derivatives from the indazole scaffold holds the promise of uncovering novel therapeutic agents with improved efficacy and selectivity.

References

- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in VEGFR Inhibitors: A Comprehensive Review of Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. protocols.io [protocols.io]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,3-Dimethyl-2H-indazol-4-amine: A Technical Guide for Drug Discovery

Foreword: The Indazole Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system is a prime example of such a "privileged structure," demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and synthetic tractability, making it an ideal scaffold for targeting a diverse array of biological macromolecules. Notably, the indazole core is at the heart of several potent protein kinase inhibitors, including the FDA-approved anticancer agents Pazopanib, Axitinib, and Entrectinib.[1][3] These drugs have revolutionized the treatment of various malignancies by selectively inhibiting the signaling pathways that drive tumor growth and angiogenesis. This guide focuses on a specific, yet underexplored, indazole derivative: 2,3-Dimethyl-2H-indazol-4-amine . While primarily known as a key intermediate in the synthesis of the multi-kinase inhibitor Pazopanib, its intrinsic potential as a starting point for new drug discovery campaigns remains largely untapped. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule, from its synthesis and chemical properties to a strategic roadmap for exploring its therapeutic applications. By understanding the structure-activity relationships of related compounds and the signaling pathways they modulate, we can begin to unlock the latent therapeutic value of this compound.

The Strategic Importance of this compound in Kinase Inhibitor Synthesis

The primary significance of this compound in the current pharmaceutical landscape is its role as a crucial building block in the synthesis of Pazopanib. Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4][5] By blocking these signaling pathways, Pazopanib effectively stifles tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen—and directly inhibits the proliferation of tumor cells.

The synthesis of Pazopanib and other complex indazole-based kinase inhibitors relies on the availability of well-defined and functionalized indazole intermediates. The 2,3-dimethyl substitution pattern and the presence of the amine group at the 4-position of the indazole ring in this compound provide a strategic handle for the elaboration of the final drug molecule.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from established methods for the synthesis of substituted 2H-indazoles and the analogous 2,3-dimethyl-2H-indazol-6-amine.[6][7] A common strategy involves the cyclization of a suitably substituted o-nitrobenzylamine derivative, followed by methylation and reduction of the nitro group.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic route for this compound.

Experimental Protocol: A Generalized Approach

-

Diazotization and Reduction of 2-Methyl-3-nitroaniline: The synthesis would likely commence with the diazotization of 2-methyl-3-nitroaniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for instance with sodium sulfite, to form a hydrazine intermediate.

-

Cyclization to form the Indazole Core: The hydrazine intermediate undergoes acid-catalyzed cyclization to form the 3-methyl-4-nitro-1H-indazole core.

-

N-Methylation: The indazole nitrogen is then methylated. The use of a methylating agent such as methyl iodide in the presence of a base will likely yield a mixture of N1 and N2 methylated isomers. Chromatographic separation would be necessary to isolate the desired 2,3-dimethyl-4-nitro-2H-indazole.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over Palladium on carbon), to yield the target compound, this compound.[6][7]

The Untapped Therapeutic Potential: A Roadmap for Discovery

The true value of this compound for drug discovery lies in its potential as a scaffold for the development of novel kinase inhibitors with unique selectivity profiles. By leveraging the known structure-activity relationships (SAR) of indazole-based inhibitors, researchers can rationally design and synthesize libraries of new compounds derived from this core structure.

Key Therapeutic Targets and Signaling Pathways

Based on the activity of Pazopanib and other indazole-based kinase inhibitors, the following signaling pathways represent high-priority targets for novel derivatives of this compound:

-

VEGFR Signaling: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[8] Inhibition of VEGFRs, particularly VEGFR-2, is a clinically validated strategy for cancer therapy.[9]

-

PDGFR Signaling: The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and survival, as well as in tumor angiogenesis.[10]

-

c-Kit Signaling: The c-Kit receptor tyrosine kinase is involved in various cellular processes, and its aberrant activation is implicated in several cancers, including gastrointestinal stromal tumors (GIST).[9]

-

Other Kinases: The indazole scaffold has also been shown to be effective in targeting other kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.[1][11]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. How to prepare N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine?_Chemicalbook [m.chemicalbook.com]

- 5. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. preprints.org [preprints.org]

- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dimethyl-2H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and emergency responses for 2,3-Dimethyl-2H-indazol-4-amine (CAS No. 1782433-66-2). As a specialized chemical compound utilized in research and development, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available safety data to offer practical, field-tested insights for professionals working with this substance.

Section 1: Compound Identification and Hazard Classification

This compound is a distinct isomer within the dimethyl-indazol-amine family. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheet (SDS) provides foundational information for its classification and associated hazards. It is crucial to handle this compound with the care afforded to novel chemical entities where the full spectrum of potential hazards may not be fully characterized.

Based on data for structurally related compounds, such as the 6-amine isomer, chemicals in this class may be harmful if swallowed and can cause skin and eye irritation[1][2]. Therefore, a cautious approach is warranted.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1782433-66-2 | --INVALID-LINK--[3] |

| Molecular Formula | C9H11N3 | --INVALID-LINK--[4] |

| Appearance | Off-white to gray solid | ChemicalBook |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary route of exposure to this compound in a laboratory setting is through inhalation of dust particles and direct contact with the skin and eyes. Adherence to a strict PPE protocol is the most effective means of mitigating these risks.

Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have a sufficient face velocity to capture any airborne particulates. A safety shower and eyewash station must be readily accessible in the immediate work area[5].

Personal Protective Equipment (PPE) Protocol

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for any signs of degradation or puncture before each use and disposed of after handling the compound.

-

Eye Protection : Safety glasses with side shields or chemical safety goggles are required to protect against splashes and airborne particles.

-

Skin and Body Protection : A standard laboratory coat must be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

-

Respiratory Protection : If handling the compound outside of a chemical fume hood, or if there is a potential for significant dust generation, a NIOSH-approved respirator is necessary. The specific type of respirator should be determined by a formal risk assessment.

Section 3: Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

Handling

-

Avoid the formation of dust when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Remove and wash contaminated clothing before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[6][7].

-

Keep away from incompatible materials such as strong oxidizing agents[7][8].

-

The recommended storage temperature is between 2-8°C, and the material should be protected from light.

Section 4: Emergency Procedures and First Aid

A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposure or release.

First-Aid Measures

-

Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1].

-

Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7].

-

Eye Contact : If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][7].

-

Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure the safety of laboratory personnel and to effectively contain and clean up the material.

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

In the event of a fire involving this compound, use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam[1][7]. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and carbon monoxide[7][8].

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. However, based on the hazard classification of similar compounds, it should be assumed that this chemical may be harmful to aquatic life. Therefore, it should not be allowed to enter drains or waterways.

Section 6: Disposal Considerations

All waste material containing this compound should be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

A Technical Guide to the Patent Landscape and Synthetic Utility of 2,3-Dimethyl-2H-indazol-4-amine and Its Congeners in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dimethyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This technical guide provides an in-depth exploration of the patent landscape, synthetic strategies, and applications of aminodimethylindazoles, with a particular focus on the commercially significant 2,3-dimethyl-2H-indazol-6-amine and its lesser-explored isomer, 2,3-Dimethyl-2H-indazol-4-amine. Through a comprehensive analysis of the patent literature and scientific publications, this guide offers field-proven insights into the synthesis and application of these key intermediates, particularly in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols, mechanistic discussions, and a forward-looking perspective on the therapeutic potential of this chemical class are provided to empower researchers in the field of drug discovery.

Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a favored scaffold among medicinal chemists.[] Within this class of compounds, 2,3-dimethyl-2H-indazole derivatives have shown significant promise, with the amine-substituted analogues serving as crucial building blocks for a number of clinically important drugs.

This guide will delve into the patent landscape and synthetic utility of two key positional isomers: this compound and 2,3-dimethyl-2H-indazol-6-amine. While both isomers hold potential as pharmaceutical intermediates, the latter has a well-documented and commercially significant role as a precursor to the multi-kinase inhibitor, Pazopanib.[4] In contrast, the patent and scientific literature for this compound is notably sparse, presenting both a challenge and an opportunity for novel drug discovery efforts.

This document will provide a detailed analysis of the existing knowledge base, with a focus on the practical aspects of synthesis and application. By juxtaposing the extensive data available for the 6-amino isomer with the potential of the 4-amino analogue, this guide aims to provide a comprehensive resource for researchers seeking to innovate within this important area of medicinal chemistry.

The Patent Landscape: A Tale of Two Isomers

A thorough analysis of the patent landscape reveals a significant disparity in the attention given to the 4-amino and 6-amino isomers of 2,3-dimethyl-2H-indazole. The landscape is overwhelmingly dominated by patents related to the 6-amino isomer, a direct consequence of its pivotal role in the synthesis of Pazopanib.

Dominance of the 6-Amino Isomer in the Patent Arena

Patents citing 2,3-dimethyl-2H-indazol-6-amine and its derivatives are primarily centered around its use in the preparation of tyrosine kinase inhibitors. A key patent in this area is CN103319410B , which details a synthesis method for 2,3-dimethyl-6-nitro-2H-indazole, the direct precursor to the 6-amino compound, highlighting its importance as an intermediate for Pazopanib.[5] Further illustrating its significance, CN103739550A discloses a range of 2,3-dimethyl-6-urea-2H-indazole compounds with anti-tumor activity, underscoring the versatility of the 6-amino scaffold in generating novel therapeutic agents.[6]

The major assignees in this space are, unsurprisingly, pharmaceutical companies heavily invested in oncology and kinase inhibitor research. These include major players in the industry who have developed and marketed drugs containing this scaffold.

The Untapped Potential of the 4-Amino Isomer

In stark contrast, a dedicated search of patent databases for "this compound" yields a limited number of specific results. This suggests that the 4-amino isomer remains a relatively unexplored entity in the realm of intellectual property. This lack of patent activity can be viewed as an opportunity for innovation. For researchers and companies looking to develop novel kinase inhibitors with unique intellectual property, the this compound scaffold represents a promising and less-crowded area for exploration.

The following table summarizes the key patent classifications associated with indazole-based kinase inhibitors, which would likely be relevant for any future inventions involving the 4-amino isomer:

| Patent Classification | Description |

| C07D 231/56 | Indazoles; Hydrogenated indazoles |

| A61K 31/416 | Medicinal preparations containing indazoles |

| A61P 35/00 | Antineoplastic agents |

Synthetic Strategies: From Nitro-Precursors to Key Amino Intermediates

The synthesis of aminodimethylindazoles is a critical step in their journey towards becoming valuable pharmaceutical building blocks. The most common and industrially scalable approach involves the synthesis of a nitro-indazole intermediate, followed by its reduction to the corresponding amine.

Synthesis of the Nitro-Indazole Precursor: A Foundational Step

The synthesis of the nitro-precursor is paramount. For the well-documented 6-nitro isomer, a common starting material is 3-methyl-6-nitro-1H-indazole. The methylation of this compound to yield 2,3-dimethyl-6-nitro-2H-indazole is a key transformation.

Experimental Protocol: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole [5][7]

-

Materials: 3-methyl-6-nitro-1H-indazole, Dimethyl carbonate, Triethylenediamine (DABCO), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine in DMF.

-

Stir the reaction mixture at room temperature for 15 minutes.

-